molecular formula C30H42N6O5S B1201709 Glicaramide CAS No. 36980-34-4

Glicaramide

Cat. No.: B1201709
CAS No.: 36980-34-4
M. Wt: 598.8 g/mol
InChI Key: DIBGLVNSPMMGHO-UHFFFAOYSA-N
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Description

Glicaramide, also known by its chemical name N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide, is an orally bioavailable anti-diabetic medicationThis compound is classified as a second-generation sulfonylurea and is known for its pronounced extra-pancreatic effects .

Scientific Research Applications

Glicaramide has a wide range of scientific research applications, including:

Mechanism of Action

Glicaramide exerts its effects by binding to sulfonylurea receptors on the surface of pancreatic beta cells. This binding blocks ATP-sensitive potassium channels, leading to the closure of these channels and a decrease in potassium efflux. The resulting depolarization of the beta cells triggers the release of insulin. Additionally, this compound may increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and enhance the sensitivity of insulin receptors .

Safety and Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glicaramide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-cyclopentane phthalic anhydride with hydrazine hydrate to form N-amino-1,2-cyclopentane phthalic amide. This intermediate is then subjected to further reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Glicaramide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Glibenclamide (Glyburide): Another second-generation sulfonylurea with similar potency.

    Glipizide: A sulfonylurea with a shorter duration of action.

    Gliclazide: Known for its cardiovascular protective effects.

Uniqueness

Glicaramide is unique due to its pronounced extra-pancreatic effects compared to other sulfonylureas. It has a cyclic acyl group that replaces the 2-methoxy-5-chlorobenzyl group found in glibenclamide, contributing to its distinct pharmacological profile .

Properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBGLVNSPMMGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190471
Record name Glicaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36980-34-4
Record name N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36980-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glicaramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLICARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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